Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, and it is substituted with various functional groups, including ethyl, dichlorophenyl, hydroxy, and carboxylate groups
Properties
IUPAC Name |
ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-7-6-13(26-14)11-8-10(19)4-5-12(11)20/h4-8,16H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHJPQDHXBUWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a dichlorophenylboronic acid reacts with a brominated furan derivative in the presence of a palladium catalyst.
Formation of the pyrimidine ring: This can be done through a condensation reaction involving appropriate amines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).
Scientific Research Applications
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
Comparison with Similar Compounds
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: This compound also features a furan ring and a dichlorophenyl group but differs in its substitution pattern and functional groups.
6-[5-(3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: Similar to the previous compound, it has a different substitution pattern on the dichlorophenyl group, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound with potential biological activity. This compound has gained attention in medicinal chemistry for its possible applications as an anticancer agent and its interactions with various biological targets.
Chemical Structure
The compound features a complex structure with a furan ring fused to a pyrimidine ring, alongside several functional groups including ethyl, dichlorophenyl, hydroxy, and carboxylate groups. This unique combination contributes to its biological properties.
The mechanism of action of this compound primarily involves the inhibition of specific enzymes that play critical roles in cell proliferation and survival. It is believed to bind to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest (G1 phase) |
| HeLa (Cervical) | 18 | Inhibition of specific kinases |
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways critical for cancer progression. These include:
- Dihydrofolate reductase (DHFR) : Inhibition leads to decreased nucleotide synthesis.
- Thymidylate synthase (TS) : Essential for DNA synthesis; inhibition results in reduced cell proliferation.
Case Studies
Recent studies have explored the efficacy of this compound in animal models. For instance:
- Study on Xenograft Models : In a study involving xenograft models of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
- Synergistic Effects : Another study investigated the combination of this compound with traditional chemotherapeutics like doxorubicin. Results indicated enhanced anticancer effects and reduced side effects, suggesting a promising avenue for combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
